5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine, also known as 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, is a heterocyclic compound that has been used in a variety of scientific and research applications. It is a member of the pyrazolo[3,4-b]pyridine family, which is a class of compounds that have a nitrogen atom in their core structure. This compound has been studied in depth due to its unique properties, which include its ability to act as a ligand for metal complexes, its ability to form polymers, and its ability to act as a catalyst for various reactions.
Scientific Research Applications
Synthesis of New Polyheterocyclic Ring Systems
5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used as a precursor for constructing new polyheterocyclic ring systems. These include pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and pyrazolo[5,1-c]triazine derivative, among others, with potential applications in antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Antibacterial and Antioxidant Candidates
Novel sulfonamide derivatives linked to 5-bromo-1H-pyrazolo[3,4-b]pyridine have been synthesized, showing significant antibacterial and antioxidant activities. These compounds have demonstrated excellent activity against Gram-positive and Gram-negative bacterial strains (Variya, Panchal, & Patel, 2019).
Synthesis of Ruthenium(III) Complexes
5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives have been used in synthesizing ruthenium(III) complexes. These complexes were investigated for their reactivity with thiourea and evaluated for cytotoxic activity against the HeLa cell line (Omondi, Ojwach, Jaganyi, & Fatokun, 2018).
Anticancer Activities of Pyrazolo[1,5-a]pyrimidines
Compounds synthesized from 5-amino-1H-pyrazoles and 5-bromo-1H-pyrazolo[3,4-b]pyridine demonstrated significant in vitro cytotoxic activities against human cancer cell lines. This highlights their potential in developing anticancer drugs (Hassan, Moustafa, & Awad, 2017).
Synthesis of Pyrazolo[3,4-b]pyridines
5-bromo-1H-pyrazolo[3,4-b]pyridine has been utilized in various synthetic pathways to create new pyrazolo[3,4-b]pyridines and related compounds, offering diverse applications in heterocyclic chemistry and pharmacology (Quiroga, Insuasty, Cruz, Hernández, Bolaños, Moreno, Hormaza, & Almeida, 1998).
Synthesis of Pyridyl–Pyrazole-3-One Derivatives
Novel compounds synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine displayed antitumor activity against various tumor cell lines, showing promise for development in cancer therapeutics (Huang, Zhang, Zhang, Wang, & Xiao, 2017).
Nickel(II) Complexes in Ethylene Oligomerization
Nickel(II) complexes involving 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and used as catalysts in ethylene oligomerization reactions, indicating their potential in industrial applications (Nyamato, Alam, Ojwach, & Akerman, 2016).
Biochemical Analysis
Biochemical Properties
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways . Additionally, this compound has been found to interact with other biomolecules such as cytochrome P450 isoforms, although its inhibitory activity is relatively low .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of certain cancer cell lines, such as MCF-7 and HCT-116, by interfering with the Ras/Erk, PLC-γ, and PI3K/Akt pathways . This inhibition leads to reduced cell growth and increased apoptosis, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the kinase domain of TRKs, leading to the inhibition of their phosphorylation activity . This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. Additionally, the compound’s interaction with cytochrome P450 isoforms suggests a potential role in modulating metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on cellular function, although the extent of inhibition may vary depending on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . The compound is metabolized by these enzymes, leading to the formation of various metabolites that may have distinct biochemical activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cell type, tissue architecture, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended molecular targets, thereby enhancing its efficacy in biochemical reactions .
Properties
IUPAC Name |
5-bromo-1,3-dimethylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-7-3-6(9)4-10-8(7)12(2)11-5/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOIWGDTWAGEOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016842-99-1 |
Source
|
Record name | 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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